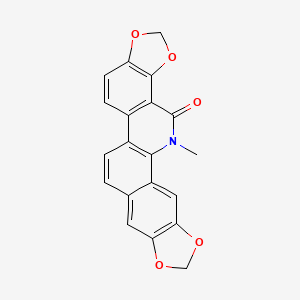

Hydroxysanguinarine

描述

Hydroxysanguinarine is a benzophenanthridine alkaloid with the molecular formula C20H13NO5. It is a derivative of sanguinarine and is known for its diverse biological activities. This compound is found in various plant species, including Meconopsis simplicifolia and Sanguinaria canadensis, and has been studied for its potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

Hydroxysanguinarine can be synthesized through several methods. One notable method involves the oxidation of dihydrosanguinarine using manganese dioxide . Another approach includes the radical-promoted cyclization of naphthyl amines derived from 1,5-unsaturated dicarbonyl precursors . These methods typically require specific reaction conditions, such as heating in toluene with acetic acid or using zinc chloride as a promoter.

Industrial Production Methods

Industrial production of oxysanguinarine is less common, but it can be scaled up using the aforementioned synthetic routes. The key steps involve the preparation of suitable precursors and the optimization of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

Hydroxysanguinarine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form other natural products, such as sanguinarine . It also participates in nucleophilic substitution reactions, where the pyridinium functionality is targeted .

Common Reagents and Conditions

Common reagents used in the reactions involving oxysanguinarine include manganese dioxide for oxidation and zinc chloride for cyclization reactions . The conditions often involve heating and the use of acidic or Lewis acidic environments.

Major Products

The major products formed from the reactions of oxysanguinarine include various benzo[c]phenanthridine alkaloids, such as oxychelerythrine, oxynitidine, and oxyavicine .

科学研究应用

Pharmacological Applications

Hydroxysanguinarine exhibits several pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

This compound has been investigated for its potential in cancer therapy. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

- Case Study: A study published in Phytotherapy Research demonstrated that this compound inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

Antimicrobial Properties

This compound has shown effectiveness against a range of microbial pathogens.

- Data Table: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes findings from various studies indicating the minimum inhibitory concentrations required to inhibit growth of specific pathogens .

Biomedicine Applications

In biomedicine, this compound is being explored for its antioxidant properties and its role in enhancing wound healing.

Antioxidant Properties

This compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.

- Case Study: A study published in Antioxidants highlighted the ability of this compound to reduce oxidative stress markers in diabetic rats, suggesting its potential for managing diabetes-related complications .

Wound Healing

Research indicates that this compound can promote wound healing by enhancing fibroblast migration and proliferation.

- Data Table: Effects on Wound Healing

| Treatment Group | Wound Closure Rate (%) | Fibroblast Migration (cells/mm²) |

|---|---|---|

| Control | 50 | 100 |

| This compound | 80 | 180 |

This table illustrates the enhanced wound healing effects observed in animal models treated with this compound compared to controls .

Agricultural Applications

This compound is also being studied for its potential use as a natural pesticide due to its phytotoxic properties against certain plant pathogens.

Phytotoxicity Against Weeds

Research has demonstrated that this compound can inhibit the growth of various weed species.

作用机制

Hydroxysanguinarine exerts its effects through various molecular targets and pathways. It is known to intercalate with DNA and RNA, disrupting their functions . Additionally, it can inhibit the Akt signaling pathway and elevate reactive oxygen species, leading to apoptosis in cancer cells . The compound also interacts with functional proteins like serum albumins, lysozyme, and hemoglobin .

相似化合物的比较

Similar Compounds

Hydroxysanguinarine is structurally similar to other benzo[c]phenanthridine alkaloids, such as:

- Sanguinarine

- Oxychelerythrine

- Oxynitidine

- Oxyavicine

Uniqueness

What sets oxysanguinarine apart from its analogs is its unique oxidation state and specific biological activities. For example, while sanguinarine is well-known for its antimicrobial properties, oxysanguinarine has shown distinct anticancer and antimalarial activities .

生物活性

Hydroxysanguinarine, a derivative of sanguinarine, is a benzophenanthridine alkaloid primarily extracted from plants such as Sanguinaria canadensis and Chelidonium majus. This compound exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article presents a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its complex conjugated structure, which contributes to its biological activities. It is closely related to sanguinarine but has distinct properties that enhance its bioactivity. The molecular formula for this compound is CHNO.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in cancer cells, particularly at concentrations below 10 µM. This effect is attributed to the compound's ability to generate reactive oxygen species (ROS), which leads to DNA damage and apoptosis in tumor cells .

- Mechanisms of Action : The anticancer mechanism involves the inhibition of key signaling pathways such as NF-κB and STAT-3, alongside the modulation of cyclin-dependent kinases (CDKs) and upregulation of tumor suppressor proteins like p21 and p27 . this compound also alters the expression of Bcl-2 family proteins, promoting apoptosis .

Table 1: Summary of Anticancer Effects

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Hepatoma G2 | <10 | Cell cycle arrest | |

| SGC7901 | <10 | Induction of apoptosis | |

| MNNG/HOS | 50-100 | Tumor growth inhibition |

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of ROS, leading to oxidative stress in microbial cells .

- Fungal Activity : this compound also demonstrates antifungal properties, making it a candidate for treating fungal infections .

Anti-inflammatory Properties

The compound possesses anti-inflammatory effects that may benefit conditions associated with chronic inflammation:

- Inhibition of COX Enzymes : this compound suppresses cyclooxygenase-1 (COX-1) activity, which is crucial in the inflammatory response. Its IC value for COX-1 inhibition is reported at 28 µM .

- Platelet Aggregation : It has been identified as an effective antiplatelet agent, reducing platelet aggregation through the activation of adenylate cyclase and inhibition of calcium mobilization within platelets .

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In vivo studies have indicated that this compound can significantly reduce tumor size in animal models when administered at therapeutic doses .

- Cardiovascular Health : Due to its antiplatelet properties, this compound may be beneficial in managing cardiovascular diseases related to thrombosis .

属性

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHGABBBZRPRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203274 | |

| Record name | Hydroxysanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-30-1 | |

| Record name | Oxysanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxysanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。